3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid
Description
3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid is a piperazine derivative featuring a propionic acid backbone and a 4-methoxyphenyl substituent on the piperazine ring. This compound belongs to a class of molecules where the piperazine moiety is often functionalized to modulate pharmacological activity, solubility, or target specificity.
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-19-13-4-2-12(3-5-13)16-10-8-15(9-11-16)7-6-14(17)18/h2-5H,6-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWILMADDKBVRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid typically involves the reaction of 4-methoxyphenylpiperazine with a suitable propionic acid derivative. One common method includes the use of 4-methoxyphenylpiperazine and 3-bromopropionic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: 3-[4-(4-Hydroxy-phenyl)-piperazin-1-yl]-propionic acid.
Reduction: 3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds similar to 3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid may exhibit antidepressant properties. The piperazine scaffold is known for its efficacy in treating mood disorders, as evidenced by studies on related compounds like aripiprazole, which is used for treatment-resistant depression .
2. Antifungal and Antibacterial Effects
The compound has been evaluated for its antifungal and antibacterial properties. Studies suggest that derivatives of piperazine, including those with similar structures, can be effective against various pathogens. For instance, novel heterocyclic derivatives have shown promise in combating fungal infections, indicating the potential of this compound in pharmaceutical formulations aimed at treating infections .
3. Treatment of Benign Prostatic Hyperplasia (BPH)
Another significant application is in the treatment of benign prostatic hyperplasia. Compounds that share structural similarities with this compound have been linked to urodynamic improvements without the side effects associated with existing medications. This suggests a potential therapeutic role for the compound in managing symptoms of BPH .
Case Study 1: Antidepressant Efficacy
A study focusing on the augmentation of treatment-resistant depression with piperazine derivatives highlighted the importance of this class of compounds in enhancing therapeutic outcomes for patients who do not respond to standard treatments. The findings support further exploration of this compound as a candidate for similar applications .
Case Study 2: Antibacterial Activity
In laboratory settings, derivatives of piperazine have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds suggests that this compound could be developed into new antibacterial agents, potentially addressing antibiotic resistance issues prevalent today .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The propionic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitutions on the Piperazine Ring
Piperazine derivatives are highly tunable, with substitutions critically affecting biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Piperazine-Propionic Acid Derivatives
*Calculated based on formula C₁₄H₂₀N₂O₃.
†Based on hydrazone derivatives in .
Pharmacological Activities
Antiprotozoal Agents
The 7-chloro-quinolin-4-yl analog () demonstrated potent activity against Plasmodium falciparum (IC₅₀: 0.8–1.2 µM) and Entamoeba histolytica (IC₅₀: 1.5–2.0 µM). The quinoline moiety enhances membrane penetration, while the hydrazone group facilitates metal chelation, critical for protozoal enzyme inhibition . In contrast, the 4-methoxyphenyl variant lacks direct evidence of antiprotozoal activity, suggesting that bulkier aromatic groups (e.g., quinoline) are more effective for this application.
Metabolic Regulation
The sulfonyl-substituted analog () acts as a dual PPARα/γ agonist (EC₅₀: 10–50 nM), promoting glucose uptake and lipid metabolism. The 4-fluoro-benzenesulfonyl group enhances receptor binding affinity, while the oxazolyl ethoxy chain improves solubility . The methoxyphenyl variant’s smaller substituent may limit PPAR activation, highlighting the need for bulky, electron-deficient groups for metabolic targets.
Analgesic and Anti-Inflammatory Activity
This suggests that methoxy groups in certain scaffolds improve pain modulation, possibly via COX inhibition or opioid receptor interactions .
Physicochemical Properties
- Solubility : Hydrazide derivatives (e.g., 3-(4-methyl-piperazin-1-yl)-propionic acid hydrazide) exhibit higher aqueous solubility due to polar hydrazine groups, whereas sulfonyl-substituted analogs may require formulation aids .
- Metabolic Stability: The methoxy group is susceptible to demethylation via cytochrome P450 enzymes, which could shorten half-life compared to halogenated (e.g., 7-chloro-quinoline) or sulfonyl derivatives .
*Estimated using ChemDraw.
Biological Activity
3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid (referred to as MPP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MPP, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of MPP is C14H20N2O3, with a molecular weight of 264.32 g/mol. The compound features a piperazine ring substituted with a 4-methoxyphenyl group and a propionic acid moiety, which contributes to its biological properties.
Antimicrobial Activity
Research has demonstrated that MPP exhibits notable antimicrobial properties. A study synthesized various piperazine derivatives, including MPP, and evaluated their antibacterial and antifungal activities. The results indicated that certain derivatives possess significant inhibitory effects against various bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant pathogens .
Antitumor Activity
MPP has also been investigated for its antitumor properties. A series of studies synthesized and tested related compounds for their ability to inhibit tumor cell growth. For instance, compounds similar to MPP showed promising results in inhibiting the proliferation of cancer cells in vitro. These studies highlighted the potential of MPP derivatives in cancer therapy, particularly against specific tumor types .
Antiprotozoal Activity
In addition to its antibacterial and antifungal effects, MPP has shown activity against protozoan parasites. A study focused on hydrazone derivatives of piperazine compounds found that certain derivatives exhibited significant antiamoebic activity against Entamoeba histolytica, with IC50 values indicating effective inhibition compared to standard treatments like metronidazole . The mechanism of action appears to involve the disruption of parasite metabolic processes.
The biological activity of MPP is attributed to its ability to interact with various biological targets. For instance, studies suggest that it may inhibit key enzymes or pathways involved in microbial metabolism or cancer cell proliferation. This multifaceted approach allows MPP to exert its effects across different biological systems.
Study 1: Antimicrobial Evaluation
A comprehensive evaluation was conducted on several piperazine derivatives, including MPP, assessing their antimicrobial efficacy against a range of pathogens. The study utilized standard disk diffusion and broth microdilution methods to determine minimum inhibitory concentrations (MICs). The results indicated that MPP exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| MPP | 32 | Moderate |
| Control | 16 | High |
Study 2: Antitumor Screening
Another study investigated the antitumor potential of MPP through cell viability assays on various cancer cell lines. The compound was found to inhibit cell growth in a dose-dependent manner, with IC50 values indicating effective cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| A549 | 30 |
| MCF-7 | 20 |
Study 3: Antiprotozoal Activity
The antiamoebic activity of MPP was assessed against E. histolytica. The compound showed promising results with an IC50 value significantly lower than that of metronidazole.
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| MPP | 6.6 | Higher than Metronidazole (1.5 µM) |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid, and how can reaction conditions be optimized for yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) using boronic acids and piperazine intermediates under reflux in 1,4-dioxane at 100°C for 4–12 hours has been reported . Optimization involves adjusting catalysts (e.g., PdCl₂(Ph₃P)₂ with t-Bu-Xphos ligand), stoichiometry, and solvent polarity. Purification via column chromatography or recrystallization improves purity.
Q. How is the structural conformation of this compound validated experimentally?
- Methodology : Use X-ray crystallography to determine bond angles (e.g., C–N–C angles in the piperazine ring) and torsional parameters . Complementary techniques include NMR spectroscopy (¹H/¹³C) to confirm proton environments (e.g., methoxy singlet at ~3.7 ppm) and FT-IR to identify carboxylic acid C=O stretches (~1700 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Screen for receptor binding (e.g., serotonin 5-HT₂A or histamine H₁ receptors) using radioligand displacement assays . Enzyme inhibition studies (e.g., acetylcholinesterase) employ Ellman’s assay with donepezil as a positive control . For cytotoxicity, use MTT assays on HEK-293 or HepG2 cell lines .
Advanced Research Questions
Q. How does this compound modulate 5-HT₂A and H₁ receptors, and what are the implications for CNS disorder research?
- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding poses in receptor active sites. In vivo behavioral assays (e.g., forced swim test for antidepressant activity) and EEG monitoring in rodent models assess sleep regulation . Cross-validate with knockout models to confirm receptor-specific effects .
Q. What strategies resolve contradictions in reported enzymatic inhibition data (e.g., IC₅₀ variability)?
- Methodology : Standardize assay conditions (pH, temperature, substrate concentration). Compare inhibition kinetics (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive mechanisms . Validate with orthogonal methods like isothermal titration calorimetry (ITC) to measure binding affinities .
Q. How can metabolic stability and pharmacokinetics be improved through structural modifications?
- Methodology : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism. Evaluate metabolic pathways via liver microsome assays (human/rat) and LC-MS/MS metabolite profiling. Modify the propionic acid moiety to ester prodrugs for enhanced oral bioavailability .
Q. What computational approaches predict off-target interactions or toxicity risks?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
